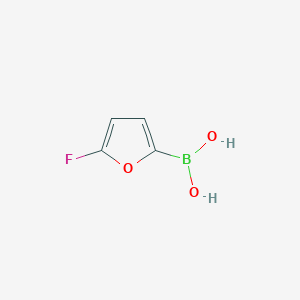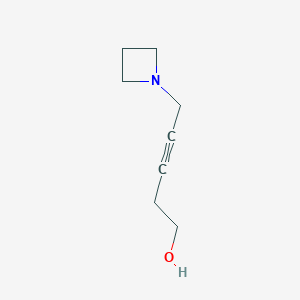
2-(3-Chloropropoxy)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chloropropoxy)ethanol is an organic compound with the molecular formula C5H11ClO2. It is a chlorinated ether alcohol, characterized by the presence of both an ether and an alcohol functional group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(3-Chloropropoxy)ethanol can be synthesized through the nucleophilic substitution reaction of 3-chloropropanol with ethylene oxide. The reaction typically occurs under basic conditions, using a strong base such as sodium hydroxide to facilitate the substitution process. The reaction can be represented as follows:
3-Chloropropanol+Ethylene oxide→this compound
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Chloropropoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Formation of 2-(3-chloropropoxy)acetaldehyde or 2-(3-chloropropoxy)acetic acid.
Reduction: Formation of 2-(3-chloropropoxy)ethane.
Substitution: Formation of 2-(3-hydroxypropoxy)ethanol when chlorine is replaced by a hydroxyl group.
Wissenschaftliche Forschungsanwendungen
2-(3-Chloropropoxy)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-(3-Chloropropoxy)ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. It may also interact with cellular membranes and proteins, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Chloroethoxy)ethanol: Similar structure but with a shorter carbon chain.
3-Chloropropanol: Lacks the ether functional group.
2-(3-Bromopropoxy)ethanol: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
2-(3-Chloropropoxy)ethanol is unique due to its combination of ether and alcohol functional groups, which allows it to participate in a wide range of chemical reactions. Its chlorinated structure also makes it a valuable intermediate in the synthesis of various organic compounds.
Eigenschaften
Molekularformel |
C5H11ClO2 |
|---|---|
Molekulargewicht |
138.59 g/mol |
IUPAC-Name |
2-(3-chloropropoxy)ethanol |
InChI |
InChI=1S/C5H11ClO2/c6-2-1-4-8-5-3-7/h7H,1-5H2 |
InChI-Schlüssel |
KWHFVQKAUHIETI-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCCO)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![O-[(1-methylpyrazol-3-yl)methyl]hydroxylamine](/img/structure/B11923907.png)







![7-Aminospiro[2.5]oct-6-EN-5-one](/img/structure/B11923955.png)




